molecular formula C7H10O3 B1641150 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 52892-14-5

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B1641150
CAS No.: 52892-14-5
M. Wt: 142.15 g/mol
InChI Key: OXQXGKNECHBVMO-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid can be achieved through several methods. One common approach involves the resolution of isomer mixtures of this compound alkyl esters. This method is advantageous due to its simplicity, environmental friendliness, high yield, and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves the use of chiral cyclohexene-1-formic acid as a raw material to obtain lactone intermediates, which are then converted into the desired product through a series of chemical reactions .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the presence of an oxygen atom within the bicyclic ring system.

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)4-1-2-5-6(3-4)10-5/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQXGKNECHBVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504802
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52892-14-5
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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